molecular formula C19H24ClN3O5S B2862762 N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride CAS No. 1052534-84-5

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride

Cat. No.: B2862762
CAS No.: 1052534-84-5
M. Wt: 441.93
InChI Key: KIHGOICVDPQQEL-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O5S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Antimicrobial Studies

New derivatives, including benzimidazole, benzoxazole, and benzothiazole, have been synthesized and assessed for their antimicrobial activity. These novel heterocycles demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. Photophysical and thermal properties of these compounds were also studied, contributing to their potential application in scientific research (Padalkar et al., 2014).

Potent Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, synthesized and tested for antiallergy activity, have shown promising results. These compounds outperformed disodium cromoglycate in efficacy, demonstrating potential as orally active antiallergy agents. This suggests a significant application in developing new allergy treatments (Hargrave et al., 1983).

Synthesis and Evaluation of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including oxazolines and quinazolines, offers insights into potential applications in medicinal chemistry and drug development. The study of these compounds' reactions and properties can aid in the development of new therapeutic agents (Chern et al., 1988).

Inhibitors of Stearoyl-CoA Desaturase-1

Research on benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) has led to the identification of potent compounds with significant implications in medical research. These inhibitors have shown a dose-dependent decrease in plasma desaturation index in mice, highlighting their potential in studying and treating metabolic disorders (Uto et al., 2009).

Novel Carboxamides and Their Antioxidant Activities

A series of novel carboxamides have been synthesized, showing moderate to significant radical scavenging activity. These findings provide a foundation for the development of new compounds with potential antioxidant properties, which can be further explored for therapeutic applications (Ahmad et al., 2012).

Antiarrhythmic Evaluation of Benzopyran and Benzoxazine Derivatives

Studies on benzopyran and benzoxazine derivatives have shown promising antiarrhythmic effects against ischemia-reperfusion injury. These compounds exhibit combined class IB and class III antiarrhythmic properties, potentially offering new avenues for cardiac arrhythmia treatment (Koini et al., 2009).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S.ClH/c1-3-21(4-2)5-6-22(18(23)16-11-24-7-8-25-16)19-20-13-9-14-15(27-12-26-14)10-17(13)28-19;/h9-11H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGOICVDPQQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=COCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.